An In-depth Technical Guide to 3-Bromo-1-benzothiophene: Properties, Synthesis, and Applications in Modern Chemistry
An In-depth Technical Guide to 3-Bromo-1-benzothiophene: Properties, Synthesis, and Applications in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-1-benzothiophene, a pivotal heterocyclic intermediate in organic synthesis. The document delves into the fundamental chemical and physical properties of this compound, its molecular structure, and detailed protocols for its synthesis. Furthermore, it explores the reactivity of 3-Bromo-1-benzothiophene, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and lithiation-based functionalization. The guide culminates in a discussion of its significant applications in the development of pharmaceuticals and advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and materials science, offering both foundational knowledge and practical insights into the utilization of this versatile building block.
Introduction to 3-Bromo-1-benzothiophene
3-Bromo-1-benzothiophene, also known as 3-bromobenzo[b]thiophene, is an organosulfur compound that has garnered significant interest in the scientific community.[1] Its structure, which features a bromine atom at the electron-rich 3-position of the benzothiophene core, renders it a highly versatile precursor for the synthesis of more complex molecular architectures.[1] The benzothiophene scaffold itself is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[2][3] This guide will elucidate the key chemical characteristics and synthetic utility of 3-Bromo-1-benzothiophene.
Molecular Structure and Identifiers
The fundamental structure of 3-Bromo-1-benzothiophene consists of a benzene ring fused to a thiophene ring, with a bromine atom attached to the third carbon of the thiophene ring.
Caption: Chemical structure of 3-Bromo-1-benzothiophene.
| Identifier | Value |
| IUPAC Name | 3-Bromo-1-benzothiophene |
| CAS Number | 7342-82-7 |
| Molecular Formula | C₈H₅BrS |
| Molecular Weight | 213.09 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CS2)Br |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-Bromo-1-benzothiophene is essential for its handling, purification, and characterization.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Yellow to brown solid | [3] |
| Melting Point | 117-121 °C | [3] |
| Boiling Point | 269 °C at 752.5 mmHg | |
| Density | 1.629 g/mL at 25 °C |
Spectroscopic Data
The spectroscopic data provides a fingerprint for the identification and structural confirmation of 3-Bromo-1-benzothiophene.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the aromatic protons of the benzene ring typically appear as multiplets in the range of δ 7.3-7.9 ppm. The proton on the thiophene ring (H-2) is expected to be a singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals for the carbon atoms. The carbon bearing the bromine (C-3) will have a chemical shift significantly influenced by the halogen, typically around 110 ppm.[4] The other aromatic carbons will resonate in the region of δ 120-140 ppm.[4]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching within the aromatic system (around 1600-1450 cm⁻¹), and the C-S stretching of the thiophene ring. The C-Br stretching frequency is typically observed in the lower frequency region of the spectrum.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern may involve the loss of bromine and the thiophene ring.[5]
Synthesis of 3-Bromo-1-benzothiophene
The most common and efficient method for the synthesis of 3-Bromo-1-benzothiophene is the electrophilic bromination of commercially available benzothiophene.[1] This reaction exhibits high regioselectivity for the 3-position due to the electronic nature of the benzothiophene ring system.
Caption: Workflow for the synthesis of 3-Bromo-1-benzothiophene.
Experimental Protocol: Electrophilic Bromination
This protocol is adapted from established literature procedures.[1]
Materials:
-
Benzothiophene
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Acetic Acid (CH₃COOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve benzothiophene in a 1:1 mixture of chloroform and acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise over a period of 1-2 hours while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer successively with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 3-Bromo-1-benzothiophene.
Chemical Reactivity and Synthetic Applications
The bromine atom at the 3-position of 3-Bromo-1-benzothiophene serves as a versatile handle for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and 3-Bromo-1-benzothiophene is an excellent substrate for this reaction.[6] It readily couples with a wide range of arylboronic acids to produce 3-arylbenzothiophenes, which are important scaffolds in medicinal chemistry and materials science.[6]
Caption: General workflow for the Suzuki-Miyaura coupling of 3-Bromo-1-benzothiophene.
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 3-Bromo-1-benzothiophene to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the 3-arylbenzothiophene product.
Lithiation and Subsequent Functionalization
The bromine atom in 3-Bromo-1-benzothiophene can be readily exchanged with lithium via a lithium-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures.[7][8] The resulting 3-lithio-1-benzothiophene is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups at the 3-position.[7][8]
Caption: Logical relationship in the lithiation and functionalization of 3-Bromo-1-benzothiophene.
Experimental Consideration: The lithiation reaction must be carried out under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organolithium species.[8] The choice of electrophile determines the nature of the substituent introduced at the 3-position. For example, reaction with N,N-dimethylformamide (DMF) followed by an acidic workup yields 1-benzothiophene-3-carbaldehyde.[7]
Applications in Drug Discovery and Materials Science
The synthetic versatility of 3-Bromo-1-benzothiophene has led to its use as a key intermediate in the development of important pharmaceuticals and advanced materials.
Pharmaceutical Applications
The benzothiophene core is present in several marketed drugs, and 3-Bromo-1-benzothiophene serves as a crucial starting material for the synthesis of analogs and derivatives of these pharmaceuticals.[2][9]
-
Raloxifene Analogs: Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[10][11] The 2-aryl-3-substituted benzothiophene scaffold is central to its activity. 3-Bromo-1-benzothiophene can be utilized in the synthesis of various raloxifene analogs for structure-activity relationship (SAR) studies.[11]
-
Zileuton and its Derivatives: Zileuton is a 5-lipoxygenase inhibitor used in the treatment of asthma.[12][13] While the synthesis of Zileuton itself starts from 2-acetylbenzothiophene, 3-Bromo-1-benzothiophene is a valuable precursor for creating a diverse library of zileuton-related compounds for the discovery of new anti-inflammatory agents.[13][14]
Materials Science Applications
Benzothiophene-containing molecules, particularly those with extended π-conjugated systems, have shown great promise in the field of organic electronics.[15][16]
-
Organic Field-Effect Transistors (OFETs): 3-Bromo-1-benzothiophene is a key building block for the synthesis of[6]benzothieno[3,2-b][6]benzothiophene (BTBT) derivatives.[15][16] These molecules are high-performance organic semiconductors used in the active layer of OFETs, which are essential components of flexible displays, sensors, and electronic paper.[17][18] The ability to functionalize the BTBT core, often via reactions at the bromine positions, allows for the fine-tuning of the material's electronic properties.[19]
Conclusion
3-Bromo-1-benzothiophene is a highly valuable and versatile heterocyclic compound with a rich and diverse chemistry. Its straightforward synthesis and the reactivity of the C-Br bond make it an indispensable tool for organic chemists. Its applications in the synthesis of complex molecules for both medicinal and materials science underscore its importance in modern chemical research and development. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, offering a solid foundation for its effective utilization in the laboratory.
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